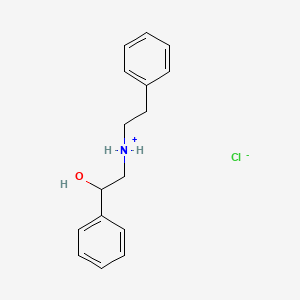
Dinitrobis(pyridine)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinitrobis(pyridine)palladium is a coordination compound that features a palladium center coordinated to two pyridine ligands and two nitro groups. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. It is often used as a precursor in various chemical reactions and has applications in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dinitrobis(pyridine)palladium can be synthesized through the reaction of palladium(II) chloride with pyridine and sodium nitrite in an aqueous medium. The reaction typically proceeds as follows:
- Dissolve palladium(II) chloride in water.
- Add pyridine to the solution.
- Introduce sodium nitrite to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with water to obtain the desired compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles of scaling up the laboratory synthesis can be applied, with considerations for reaction optimization, purification, and safety.
化学反应分析
Types of Reactions
Dinitrobis(pyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species, which are often used in catalysis.
Substitution: The pyridine ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and other nitrogen-containing compounds.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) species.
Substitution: New coordination complexes with different ligands.
科学研究应用
Dinitrobis(pyridine)palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism by which dinitrobis(pyridine)palladium exerts its effects involves coordination to target molecules through its palladium center. The palladium atom can form bonds with various substrates, facilitating chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Dichlorobis(pyridine)palladium(II): Similar structure but with chloride ligands instead of nitro groups.
Bis(benzonitrile)palladium(II) chloride: Features benzonitrile ligands instead of pyridine.
Palladium(II) acetate: A common palladium precursor with acetate ligands.
Uniqueness
Dinitrobis(pyridine)palladium is unique due to the presence of nitro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific catalytic applications and research studies.
属性
CAS 编号 |
24670-00-6 |
|---|---|
分子式 |
C10H10N4O4Pd-2 |
分子量 |
356.63 g/mol |
IUPAC 名称 |
palladium;pyridine;dinitrite |
InChI |
InChI=1S/2C5H5N.2HNO2.Pd/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;2*(H,2,3);/p-2 |
InChI 键 |
MJYCRBFBELTRKN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.N(=O)[O-].N(=O)[O-].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


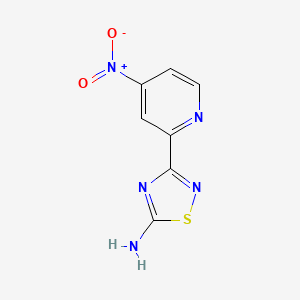
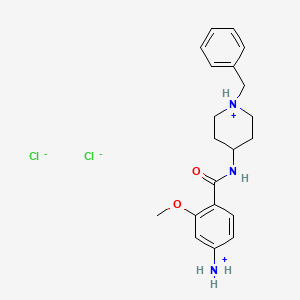

![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
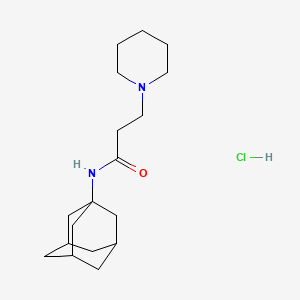

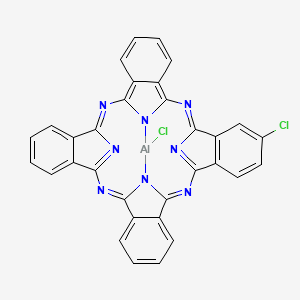


![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
